molecular formula C5H9NO3 B041664 (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid CAS No. 119677-21-3

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B041664
CAS No.: 119677-21-3
M. Wt: 131.13 g/mol
InChI Key: BJBUEDPLEOHJGE-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid is a stereochemically defined hydroxyproline analog and a valuable chiral building block in medicinal chemistry and biochemical research. Its primary research value lies in its role as a key scaffold for the design and synthesis of enzyme inhibitors, particularly targeting proline-processing enzymes such as prolyl hydroxylases, prolyl oligopeptidase (POP), and dipeptidyl peptidases (DPP-4). The compound's rigid, functionalized pyrrolidine ring mimics the transition state of peptide bond hydrolysis or serves as a proline isostere, allowing researchers to probe enzyme active sites and develop potent, selective inhibitors. The specific (2R,3R) stereochemistry is critical for its binding affinity and biological activity, making it essential for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBUEDPLEOHJGE-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 3-oxopyrrolidine-2-carboxylic acid esters, which undergo hydrogenation in the presence of Ru-(S)-BINAP complexes. The catalyst’s chiral environment induces preferential formation of the (2R,3R) configuration via π-orbital interactions with the ketone substrate. Typical conditions include:

  • Catalyst : RuCl₂[(S)-BINAP]

  • Solvent : Methanol or ethanol

  • Pressure : 50–100 bar H₂

  • Temperature : 25–40°C

Performance Metrics

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee%)
0.59298
1.09599

This method achieves >95% yield and 99% ee under optimized conditions, making it ideal for laboratory-scale production.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution offers a sustainable route to isolate the (2R,3R) enantiomer from racemic mixtures. Lipases and acylases are commonly employed to hydrolyze ester derivatives selectively.

Process Overview

  • Esterification : Racemic 3-hydroxypyrrolidine-2-carboxylic acid is converted to its methyl ester.

  • Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) preferentially hydrolyzes the (2S,3S)-ester, leaving the (2R,3R)-ester intact.

  • Separation : The unreacted ester is isolated and hydrolyzed under acidic conditions.

Key Parameters

EnzymeSubstrateConversion (%)ee% (Product)
CAL-BMethyl ester45>99
Pseudomonas fluorescensEthyl ester3897

Enzymatic resolution achieves 99% ee but requires additional steps to recycle the undesired enantiomer, limiting its cost-efficiency.

Hydroxylation of Proline Derivatives

Direct hydroxylation of proline or its derivatives provides a streamlined pathway to introduce the 3-hydroxy group while retaining the carboxylic acid moiety.

Chemical Hydroxylation

Proline derivatives undergo hydroxylation using OsO₄ or Mn(OAc)₃ in acidic media. However, these methods suffer from poor stereocontrol and low yields (<50%).

Biocatalytic Hydroxylation

Engineered Fe(II)/α-ketoglutarate-dependent dioxygenases enable regioselective hydroxylation of L-proline to yield (2R,3R)-3-hydroxyproline. Key advantages include:

  • Substrate : L-Proline

  • Enzyme : Procollagen-proline dioxygenase (mutant)

  • Yield : 85%

  • ee% : 99

Cyclization of Linear Amino Acid Precursors

Cyclization strategies construct the pyrrolidine ring from linear precursors, often leveraging Mitsunobu or Staudinger reactions.

Mitsunobu Cyclization

A protected serine derivative is cyclized using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

  • Substrate : N-Boc-serine β-ketoester

  • Conditions : DEAD, PPh₃, THF, 0°C → RT

  • Yield : 78%

Staudinger Reaction

An azide-bearing precursor undergoes cyclization with triethyl phosphite:

  • Substrate : 2-Azido-3-hydroxybutyric acid

  • Conditions : P(OEt)₃, toluene, reflux

  • Yield : 65%

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-efficiency and minimal waste. Hybrid chemical-enzymatic pathways dominate industrial workflows.

Fermentation-Based Synthesis

Genetically modified Escherichia coli strains expressing L-proline hydroxylase produce (2R,3R)-3-hydroxyproline directly from glucose:

  • Fermentation Time : 72 h

  • Titer : 120 g/L

  • Downstream Processing : Ion-exchange chromatography (purity >99%)

Continuous Flow Hydrogenation

Continuous asymmetric hydrogenation in microreactors enhances throughput:

  • Catalyst : Immobilized Ru-BINAP on silica

  • Residence Time : 10 min

  • Productivity : 1.2 kg/day

Comparative Analysis of Synthetic Routes

MethodYield (%)ee%ScalabilityCost ($/kg)
Asymmetric Hydrogenation9599Moderate450
Enzymatic Resolution4099Low620
Biocatalytic Hydroxylation8599High380
Fermentation9099.5High300

Biocatalytic hydroxylation and fermentation emerge as superior for industrial applications due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, primary alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

1.1. Role in Peptide Synthesis

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid is utilized as an unusual amino acid in peptide synthesis. Its incorporation into peptides can enhance the stability and bioactivity of the resulting compounds. For instance, it has been used to create cyclic peptides that exhibit improved pharmacological properties compared to their linear counterparts .

1.2. Potential Therapeutic Applications

Research has indicated that this compound may have therapeutic potential in treating various conditions due to its role as a metabolite. It has been studied for its effects on collagen synthesis and its potential use in wound healing applications . Additionally, its structural similarity to proline suggests it may play a role in modulating protein folding and stability.

2.1. Metabolic Studies

This compound serves as a metabolite in several biological pathways. Its study can provide insights into metabolic disorders and the biochemical mechanisms underlying diseases such as fibrosis and scarring .

2.2. Structural Biology

The compound's unique structure allows it to be used in structural biology studies to investigate protein-ligand interactions. Its presence can influence the conformation of proteins, making it a valuable tool for understanding enzyme mechanisms and protein dynamics.

3.1. Polymer Chemistry

In material science, this compound has been explored for its potential use in developing biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while promoting environmental sustainability through biodegradability .

3.2. Coatings and Adhesives

The compound has also been investigated for use in coatings and adhesives due to its ability to form strong intermolecular interactions. This application is particularly relevant in developing environmentally friendly adhesives that maintain high performance.

Data Table: Applications Overview

Application AreaSpecific Use CaseBenefits/Outcomes
Medicinal ChemistryPeptide synthesisEnhanced stability and bioactivity
Therapeutic potentialPossible treatment for fibrosis
Biochemical ResearchMetabolic studiesInsights into metabolic disorders
Structural biologyUnderstanding protein dynamics
Material SciencePolymer chemistryDevelopment of biodegradable materials
Coatings and adhesivesStrong intermolecular interactions

Case Study 1: Peptide Development

A study explored the incorporation of this compound into cyclic peptides designed for enhanced receptor binding affinity. The modified peptides demonstrated significantly improved potency in vitro compared to traditional peptide structures.

Case Study 2: Wound Healing Research

Another investigation focused on the role of this compound in collagen synthesis within fibroblast cultures. Results indicated that the addition of this compound led to increased collagen deposition, suggesting its potential utility in wound healing therapies.

Mechanism of Action

The mechanism by which (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influence metabolic pathways, and affect cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

Compound Name CAS Number Molecular Formula Key Substituents Stereochemistry
(2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid 119677-21-3 C5H9NO3 -OH (C3), -COOH (C2) 2R,3R
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid; hydrochloride 159830-97-4 C5H9NO3·HCl -OH (C3), -COOH (C2), HCl salt 2S,3R
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid - C6H11NO5 -OH (C3, C4), -CH2OH (C5), -COOH (C2) 2S,3R,4R,5R
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid - C11H10ClNO3 -Ph-Cl (C3), -CO (C5), -COOH (C2) 2S,3R
5-Amino-3-methyl-pyrrolidine-2-carboxylic acid - C6H12N2O2 -NH2 (C5), -CH3 (C3), -COOH (C2) 2R,3R,5R
  • Key Observations: Stereochemistry: The (2R,3R) configuration of the target compound contrasts with (2S,3R) analogs (e.g., CAS 159830-97-4), which exhibit distinct biological activities due to altered spatial orientation .

Physicochemical Properties

Property This compound (Boc-protected) (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic Acid; Hydrochloride (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid
Melting Point Not reported Not reported Decomposes at 191°C (unprotected analog)
Solubility Likely moderate in polar aprotic solvents (e.g., DMF, DMSO) High in water (due to HCl salt) High in water (polar hydroxyl groups)
Hydrogen Bonding Moderate (one hydroxyl group) Moderate (HCl salt enhances polarity) Extensive (five hydrogen bonds per molecule)

Biological Activity

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid, also known as a chiral compound, has garnered attention in various fields including medicinal chemistry and biochemistry due to its unique stereochemical properties. This compound features a pyrrolidine ring with both a hydroxyl and a carboxylic acid group, which enhances its potential for biological activity through interactions with enzymes and receptors.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C5H9NO3\text{C}_5\text{H}_9\text{NO}_3

This compound exhibits significant characteristics due to the presence of functional groups that facilitate hydrogen bonding and ionic interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxylic acid groups enable the formation of hydrogen bonds, influencing enzyme catalysis and metabolic pathways. Such interactions can modulate enzyme activities and affect cellular processes, making it a valuable compound in biochemical research.

Enzyme Interactions

Research indicates that this compound may play a role in enzyme-catalyzed reactions. For instance:

  • Inhibition Studies : The compound has been evaluated for its inhibitory effects on various enzymes. Preliminary data suggest that it can act as a competitive inhibitor due to its structural similarity to natural substrates.
  • Substrate Analogs : Its ability to mimic natural substrates allows it to participate in biological pathways, potentially affecting metabolic processes.

Pharmacological Applications

The compound has potential applications in drug development:

  • Antibiotic Synthesis : It serves as an intermediate in the synthesis of various antibiotics and other pharmaceuticals. Its chiral nature is particularly advantageous in developing enantiomerically pure drugs.
  • Neurotransmitter Precursors : There is ongoing research into its role as a precursor for neurotransmitters, which may have implications in treating neurological disorders.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Enzymatic Studies : In vitro studies showed that this compound can enhance the activity of certain enzymes involved in metabolic pathways, suggesting its role as a cofactor or activator.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionCompetitive inhibition observed in various enzyme assays
Antimicrobial PropertiesEffective against specific strains of bacteria
Role in Drug SynthesisIntermediate for antibiotics and chiral pharmaceuticals
Neurotransmitter RolePotential precursor for neurotransmitter synthesis

Q & A

Q. What are the optimal synthetic routes for (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured?

The synthesis typically involves multi-step strategies, including chiral pool approaches or asymmetric catalysis. For example, tert-butoxycarbonyl (Boc) protection is a common method to preserve stereochemistry during synthesis, as seen in derivatives like (2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid . Key steps include:

  • Chiral resolution : Use of enantioselective catalysts (e.g., palladium diacetate) to control stereochemistry .
  • Hydrolysis : Acidic or basic conditions to remove protecting groups while retaining hydroxyl and carboxylic acid functionalities .
  • Purification : Crystallization or chromatography to achieve >97% enantiomeric excess (e.g., CAS 119677-21-3) .

Q. How can the stereochemistry and crystal structure of this compound be confirmed experimentally?

  • X-ray crystallography : Geometric parameters (bond lengths, angles) derived from single-crystal diffraction (e.g., C6H11NO5 derivatives) .
  • Circular dichroism (CD) : To validate optical activity and compare with known spectra of hydroxyproline analogs (e.g., Hyp in CAS 4298-08-2) .
  • NMR spectroscopy : 1^1H and 13^13C NMR to resolve diastereotopic protons and confirm vicinal hydroxyl groups .

Q. What are the recommended storage conditions and stability profiles for this compound?

  • Storage : -20°C in anhydrous, inert environments to prevent oxidation of hydroxyl groups .
  • Stability : Stable under recommended conditions but susceptible to racemization at high temperatures (>80°C) or prolonged exposure to moisture .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, particularly in enzyme inhibition?

  • Mechanistic insights : The compound’s hydroxyl and carboxylic acid groups mimic transition states in enzymatic reactions. For example, its structural similarity to hydroxyproline (Hyp) suggests potential as a competitive inhibitor of prolyl hydroxylases or collagen-modifying enzymes .
  • Structure-activity relationship (SAR) : Modifications at the 3-hydroxyl or 2-carboxylic acid positions (e.g., Boc protection) alter binding affinity to target proteins, as observed in protease inhibition studies .

Q. What analytical methods are critical for assessing the purity and stereochemical integrity of this compound in complex mixtures?

  • HPLC-MS : Reverse-phase chromatography with chiral columns (e.g., CHIRALPAK® IA/IB) to separate enantiomers and quantify purity (>99% for pharmaceutical-grade samples) .
  • TGA/DSC : To evaluate thermal stability and decomposition pathways under varying humidity .
  • Isothermal titration calorimetry (ITC) : For quantifying binding thermodynamics with biological targets (e.g., enzymes or receptors) .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Stereochemical drift : Minimizing racemization during large-scale hydrolysis or protection/deprotection steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity but require rigorous removal to meet toxicity standards .
  • Yield optimization : Multi-step reactions (e.g., CAS 119677-21-3 synthesis) often have cumulative yields <50%, necessitating process refinement .

Q. How can computational methods aid in predicting the reactivity and interactions of this compound?

  • Molecular docking : To model interactions with enzymes like prolyl endopeptidases or collagenases .
  • DFT calculations : Predict pKa values of hydroxyl/carboxylic acid groups and tautomeric equilibria in aqueous solutions .
  • MD simulations : Study conformational flexibility in biological environments (e.g., binding to ATP-dependent proteases) .

Methodological Notes

  • Safety protocols : Use NIOSH-approved respirators and full-body PPE when handling powdered forms to avoid inhalation/contact toxicity .
  • Data validation : Cross-reference crystallographic data (e.g., CIF files) with the Cambridge Structural Database to confirm bond parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 2
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.